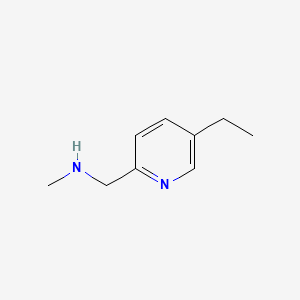
MANGANESE(II) HEXAFLUOROACETYLACETONATE
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The preparation of manganese(II) hexafluoroacetylacetonate typically involves the reaction of hexafluoroacetylacetone with a manganese salt in an appropriate solvent, followed by crystallization . The reaction conditions often include maintaining an inert atmosphere and room temperature to ensure the stability of the compound .
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but on a larger scale. The process involves the careful control of reaction conditions to ensure high yield and purity. The compound is often produced in bulk quantities for use in various applications .
Análisis De Reacciones Químicas
Types of Reactions: Manganese(II) hexafluoroacetylacetonate undergoes several types of chemical reactions, including oxidation, reduction, and substitution reactions .
Common Reagents and Conditions:
Substitution: Ammonia can act as a base, removing hydrogen ions from the aqua complex of this compound.
Major Products: The major products formed from these reactions include manganese dioxide and various substituted manganese complexes .
Aplicaciones Científicas De Investigación
Manganese(II) hexafluoroacetylacetonate has a wide range of scientific research applications:
Mecanismo De Acción
The mechanism of action of manganese(II) hexafluoroacetylacetonate involves its ability to interact with various molecular targets and pathways. For example, it can inhibit the growth of certain bacteria by chelating essential metal ions, thereby disrupting cellular processes . The compound’s interactions with biomolecules and its ability to form stable complexes make it a valuable tool in both research and industrial applications .
Comparación Con Compuestos Similares
- Bis(trifluoro-2,4-pentanedionato)manganese(II)
- Manganese(II) hexafluoroacetylacetonate hydrate
- Cobalt(II) trifluoroacetylacetonate hydrate
- Iron(III) hexafluoroacetylacetonate
- Copper(II) hexafluoroacetylacetonate hydrate
- Cobalt(II) hexafluoroacetylacetonate hydrate
- Manganese(II) acetylacetonate
Uniqueness: this compound is unique due to its high volatility and stability, which makes it particularly useful in material science applications such as chemical vapor deposition. Its ability to form stable complexes with various ligands also sets it apart from other similar compounds .
Propiedades
Número CAS |
123334-26-9 |
|---|---|
Fórmula molecular |
C10H10F12MnO7 |
Peso molecular |
525.10 g/mol |
Nombre IUPAC |
(Z)-1,1,1,5,5,5-hexafluoro-4-hydroxypent-3-en-2-one;manganese;trihydrate |
InChI |
InChI=1S/2C5H2F6O2.Mn.3H2O/c2*6-4(7,8)2(12)1-3(13)5(9,10)11;;;;/h2*1,12H;;3*1H2/b2*2-1-;;;; |
Clave InChI |
AIFUSHZHSHRUAS-KZXGFQSYSA-N |
SMILES |
[CH-](C(=O)C(F)(F)F)C(=O)C(F)(F)F.[CH-](C(=O)C(F)(F)F)C(=O)C(F)(F)F.O.O.O.[Mn+2] |
SMILES isomérico |
C(=C(\O)/C(F)(F)F)\C(=O)C(F)(F)F.C(=C(\O)/C(F)(F)F)\C(=O)C(F)(F)F.O.O.O.[Mn] |
SMILES canónico |
C(=C(C(F)(F)F)O)C(=O)C(F)(F)F.C(=C(C(F)(F)F)O)C(=O)C(F)(F)F.O.O.O.[Mn] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![6H-IMIDAZO[4,5-E]BENZOTHIAZOL-7-OL, 2-METHYL-](/img/structure/B570826.png)

![(3aS,4R,5S,7S,8aR)-5-[(2R,5S)-5-hydroxy-6-methylhept-6-en-2-yl]-3-methyl-8-methylidene-3a,4,5,6,7,8a-hexahydro-1H-azulene-4,7-diol](/img/structure/B570835.png)



![1-[Bis(phenylmethyl)amino]-1-deoxy-D-fructose](/img/structure/B570842.png)
